
Betamethasone 9,11-Epoxide 21-Valerate
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Overview
Description
Betamethasone 9,11-Epoxide 21-Valerate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in medical treatments. The compound is characterized by its unique molecular structure, which includes an epoxide group at the 9,11 position and a valerate ester at the 21 position. This structural modification enhances its pharmacological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 21-Valerate typically involves multiple steps starting from a suitable steroidal precursor. The process includes the introduction of the epoxide group at the 9,11 position and the esterification of the 21-hydroxyl group with valeric acid. Key steps in the synthesis may involve:
Epoxidation: Introduction of the epoxide group using peracids or other oxidizing agents.
Esterification: Reaction of the 21-hydroxyl group with valeric acid or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 9,11-Epoxide 21-Valerate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
Betamethasone 9,11-Epoxide 21-Valerate has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mechanism of Action
Betamethasone 9,11-Epoxide 21-Valerate can be compared with other corticosteroids such as:
Betamethasone Valerate: Lacks the epoxide group but has similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid with a different structural modification.
Hydrocortisone: A less potent corticosteroid with a broader range of applications.
Uniqueness: The presence of the epoxide group at the 9,11 position in this compound enhances its pharmacological activity and stability compared to other corticosteroids .
Comparison with Similar Compounds
- Betamethasone Valerate
- Dexamethasone
- Hydrocortisone
Q & A
Basic Research Questions
Q. How can Betamethasone 9,11-Epoxide 21-Valerate be distinguished from its structural isomers (e.g., Betamethasone 17-Valerate) using analytical techniques?
- Methodological Answer : Utilize reversed-phase HPLC with UV detection (λ = 240 nm) and a C18 column. The retention time differences arise from the positional isomerism of the valerate ester (C-21 vs. C-17). Confirm identity via spiking experiments with certified reference standards (e.g., Betamethasone Valerate EP Impurity E, CAS 2240-28-0) .
- Key Data : Betamethasone 21-Valerate (CAS 2240-28-0) has a molecular weight of 476.58 g/mol, distinct from Betamethasone 17-Valerate (CAS 2152-44-5, MW 476.59 g/mol). Their HPLC retention times differ by ~1.5 minutes under gradient elution (acetonitrile/water) .
Q. What synthetic routes are reported for this compound, and what are the critical reaction conditions?
- Methodological Answer : The compound is synthesized via epoxidation of Betamethasone 9(11)-ene derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C. Subsequent esterification at C-21 with valeric anhydride in pyridine yields the final product. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) .
- Key Challenge : Epoxide stability requires strict temperature control (<10°C) to prevent ring-opening side reactions .
Q. How does the stereochemistry at C-9 and C-11 influence the biological activity of Betamethasone 9,11-Epoxide derivatives?
- Methodological Answer : The (9β,11β) epoxide configuration is critical for glucocorticoid receptor binding. Compare activity via in vitro receptor affinity assays using deuterated analogs (e.g., Betamethasone-d10 Dipropionate, QT14772) to quantify binding kinetics. The (S)-enol form exhibits higher potency than the (R)-keto form due to enhanced hydrogen bonding .
Advanced Research Questions
Q. What mechanisms underlie the formation of Betamethasone 21-Valerate as an impurity in Betamethasone 17-Valerate formulations?
- Methodological Answer : Stress testing (acidic/alkaline hydrolysis, thermal degradation) reveals acyl migration from C-17 to C-21. Characterize degradation pathways using LC-MS/MS to detect intermediates. Under acidic conditions (pH 3.0, 40°C), the 17-valerate ester undergoes intramolecular transesterification via a six-membered transition state .
- Validation : Quantify impurity levels against USP/EP standards (e.g., Betamethasone Valerate EP Impurity E, ≤0.5% w/w) using validated HPLC methods .
Q. How can NMR spectroscopy resolve structural ambiguities in Betamethasone 9,11-Epoxide derivatives?
- Methodological Answer : Employ 1H-19F HMBC (Heteronuclear Multiple Bond Correlation) NMR to confirm the fluorine atom’s position (C-9) and epoxide geometry. Key signals include:
- 19F-NMR : δ = -120 ppm (C-9 fluorinated derivatives).
- 1H-NMR : Epoxide protons at δ = 3.8–4.2 ppm (AB system, J = 4.5 Hz) .
Q. What strategies optimize the chromatographic separation of this compound from co-eluting impurities in topical formulations?
- Methodological Answer : Use a phenyl-hexyl stationary phase with a mobile phase of methanol/ammonium acetate (10 mM, pH 4.5). Adjust column temperature to 30°C to improve resolution of polar degradation products (e.g., Betamethasone Valerate EP Impurity H, CAS 52619-18-8) .
- Validation Parameters : System suitability tests require resolution (R > 2.0) between Betamethasone 21-Valerate and its 17-isomer .
Q. Why does Betamethasone 9,11-Epoxide act as a process-related impurity in Beclometasone Dipropionate synthesis?
Properties
Molecular Formula |
C27H36O6 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36O6/c1-5-6-7-23(30)32-15-21(29)26(31)16(2)12-20-19-9-8-17-13-18(28)10-11-24(17,3)27(19)22(33-27)14-25(20,26)4/h10-11,13,16,19-20,22,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |
InChI Key |
HOQDZZLCHDNPJJ-OOOOKSNHSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O |
Origin of Product |
United States |
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